molecular formula C6H11N3O B2639397 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol CAS No. 1506269-93-7

2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

Cat. No. B2639397
CAS RN: 1506269-93-7
M. Wt: 141.174
InChI Key: HIVJYTGNPFBHNO-UHFFFAOYSA-N
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Description

“2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . It has become an important synthon in the development of new drugs . Amini et al. synthesized a compound similar to “2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol” and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis .


Molecular Structure Analysis

The molecular formula of “2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol” is C6H11N3O . The average mass is 141.171 Da and the monoisotopic mass is 141.090210 Da .


Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to its amphoteric nature . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Imidazole has become an important synthon in the development of new drugs . Therefore, “2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol” and other imidazole derivatives may have potential in the development of novel drugs to treat various diseases.

properties

IUPAC Name

2-amino-2-(3-methylimidazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-4-8-2-6(9)5(7)3-10/h2,4-5,10H,3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVJYTGNPFBHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol

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